molecular formula C13H6BrF3O B1292361 2-Bromo-3',4',5'-trifluorobenzophenone CAS No. 951888-36-1

2-Bromo-3',4',5'-trifluorobenzophenone

Cat. No.: B1292361
CAS No.: 951888-36-1
M. Wt: 315.08 g/mol
InChI Key: ZTZPXSXGBGNBRD-UHFFFAOYSA-N
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Description

2-Bromo-3’,4’,5’-trifluorobenzophenone is an organic compound with the molecular formula C13H6BrF3O It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and fluorine atoms

Scientific Research Applications

2-Bromo-3’,4’,5’-trifluorobenzophenone has several applications in scientific research:

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3’,4’,5’-trifluorobenzophenone typically involves the bromination and fluorination of benzophenone derivatives. One common method involves the bromination of 3’,4’,5’-trifluorobenzophenone using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of 2-Bromo-3’,4’,5’-trifluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The bromination step is carefully monitored to avoid over-bromination or formation of unwanted by-products. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3’,4’,5’-trifluorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-3’,4’,5’-trifluorobenzophenone depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. In reduction reactions, the carbonyl group is targeted by reducing agents, leading to the formation of alcohols. The molecular targets and pathways involved vary based on the reaction conditions and the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3’,4’,5’-trifluorobenzophenone is unique due to the presence of both bromine and multiple fluorine atoms, which impart distinct chemical properties such as high reactivity and stability. These features make it a valuable compound in various chemical reactions and applications .

Properties

IUPAC Name

(2-bromophenyl)-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6BrF3O/c14-9-4-2-1-3-8(9)13(18)7-5-10(15)12(17)11(16)6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZPXSXGBGNBRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C(=C2)F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701244357
Record name (2-Bromophenyl)(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701244357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951888-36-1
Record name (2-Bromophenyl)(3,4,5-trifluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromophenyl)(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701244357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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